Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrimidine ring substituted with an amino group, a carboxylate ester, and a morpholinyl group linked via a thioether bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine, the amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Introduction of the Thioether Linkage: The thioether linkage is formed by reacting the amino-substituted pyrimidine with a thiol derivative, such as 2-(morpholin-4-yl)-2-oxoethanethiol, under basic conditions.
Esterification: The carboxylate ester is introduced by reacting the intermediate with ethyl chloroformate or through a Fischer esterification process using ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Biochemical Research: The compound can serve as a probe to study biochemical pathways and enzyme mechanisms.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The morpholinyl group can enhance binding affinity to biological targets, while the pyrimidine core can interact with nucleic acids or proteins. The thioether linkage provides flexibility and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-{[2-(piperidin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
- Ethyl 4-amino-2-{[2-(pyrrolidin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate is unique due to the presence of the morpholinyl group, which can enhance water solubility and improve pharmacokinetic properties. The combination of the pyrimidine core with the thioether linkage and the morpholinyl group provides a versatile scaffold for drug design and biochemical studies.
This compound’s unique structure allows for diverse chemical modifications, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C13H18N4O4S |
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Molecular Weight |
326.37 g/mol |
IUPAC Name |
ethyl 4-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18N4O4S/c1-2-21-12(19)9-7-15-13(16-11(9)14)22-8-10(18)17-3-5-20-6-4-17/h7H,2-6,8H2,1H3,(H2,14,15,16) |
InChI Key |
LHZSJDZRFWATIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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